molecular formula C9H18ClN3O2 B1420228 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride CAS No. 1181458-30-9

2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride

Cat. No. B1420228
M. Wt: 235.71 g/mol
InChI Key: BDHVFBIMIAINAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1181458-30-9 . It has a molecular weight of 235.71 and its molecular formula is C9H18ClN3O2 . It is typically stored as a powder .


Molecular Structure Analysis

The Inchi Code of the compound is 1S/C9H17N3O2.ClH/c1-7(2)11-8(13)9(14)12-5-3-10-4-6-12;/h7,10H,3-6H2,1-2H3,(H,11,13);1H . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Anticancer Activity

Research has demonstrated the potential of 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride derivatives in anticancer activity. Studies have synthesized and evaluated derivatives for their anticancer properties, with some showing higher cytotoxic activity against cancer cell lines compared to established anticancer agents. For instance, certain synthesized compounds exhibited significant cytotoxic activities against breast cancer T-47D cell lines, with activities surpassing that of Staurosporine, a known potent inhibitor of protein kinases (Hassan et al., 2021).

Inotropic and Chronotropic Effects

Compounds derived from 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride have been synthesized and evaluated for their positive inotropic activities. These studies aimed at finding more potent positive inotropic agents, and some derivatives showed favorable activities compared to standard drugs like milrinone (Xue‐Kun Liu et al., 2009).

Antimicrobial and Antifungal Activities

A series of derivatives has been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown significant activity against standard microbial strains, indicating their potential as antimicrobial and antifungal agents (Mehta et al., 2019).

Anti-inflammatory and Anticholinesterase Activities

Synthesized derivatives of 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride have been evaluated for their anti-inflammatory and anticholinesterase activities. Studies indicate that some derivatives possess significant anti-inflammatory properties and exhibit inhibitory effects on acetylcholinesterase, which is significant in the treatment of Alzheimer's disease (Ghule et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-oxo-2-piperazin-1-yl-N-propan-2-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.ClH/c1-7(2)11-8(13)9(14)12-5-3-10-4-6-12;/h7,10H,3-6H2,1-2H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHVFBIMIAINAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride
Reactant of Route 4
2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride
Reactant of Route 5
2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride
Reactant of Route 6
2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.